The azide group (N3) present in the molecule allows it to participate in click chemistry reactions [1]. Click chemistry is a set of powerful tools for linking different molecules together specifically and efficiently. By attaching 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine to biomolecules like proteins or antibodies, researchers can introduce the azide functionality for subsequent labeling with complementary partners bearing alkyne or cycloalkyne groups [1]. This technique allows for site-specific conjugation without affecting the biomolecule's function.
The presence of the polyethylene glycol (PEG) chain within the molecule grants 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine water solubility and potential biocompatibility [2]. These properties make it a suitable candidate for the development of water-soluble probes for various biological applications. The azide group allows for further attachment of targeting moieties or reporter groups using click chemistry.
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine is a bifunctional polyethyleneglycol derivative characterized by its azide and amine functional groups. With a molecular formula of and a molecular weight of approximately 306.36 g/mol, this compound is designed for applications in biochemical research and drug development due to its solubility in aqueous media and reactivity with various chemical entities . The azide group allows it to participate in Click Chemistry reactions, forming stable triazole linkages when reacted with alkynes or other suitable partners .
There is no scientific literature available on the mechanism of action of 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine. Without specific research on its function, it is difficult to determine its potential role in biological systems or interaction with other compounds.
Information on the specific safety hazards of 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine is not available. However, as a general precaution, any organic compound should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat. Azide groups can be explosive under certain conditions, so handling should follow safety protocols for azide-containing compounds [].
The uniqueness of 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine lies in its specific combination of both azide and amine functionalities within a polyethyleneglycol framework. This combination enhances its versatility for diverse biochemical applications compared to other similar compounds that may possess only one type of reactive group.
While specific biological activities of 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine are not extensively documented, its structural properties suggest potential applications in:
The synthesis of 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine typically involves:
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine finds utility in various fields:
Interaction studies involving 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine primarily focus on its ability to form stable conjugates with biomolecules. These studies often utilize techniques such as:
Such studies are essential for understanding the compound's behavior in biological contexts and optimizing its applications in drug delivery systems.
Similar compounds include various polyethylene glycol derivatives that also contain functional groups facilitating bioconjugation. Notable examples are:
Compound Name | Functional Groups | Unique Features |
---|---|---|
3-(Azidopropyl)triethoxysilane | Azide | Used for surface modifications |
N-(2-Hydroxyethyl)ethylene diamine | Amine | Commonly used in crosslinking applications |
Polyethylene glycol diacrylate | Acrylate | Utilized in polymerization processes |
4-Azidobenzyl alcohol | Azide | Employed in photo
Purity >98% (or refer to the Certificate of Analysis)
XLogP3 -0.5
Exact Mass 306.1903
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Wikipedia
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
Dates
Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535. 3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876. 4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213. Explore Compound TypesGet ideal chemicals from 750K+ compounds
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